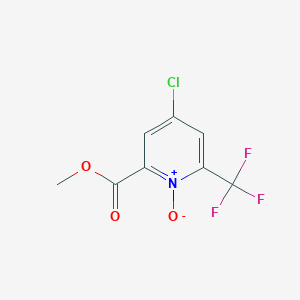
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a trifluoromethyl group attached to a pyridine ring, with an additional oxygen atom forming a 1-oxide. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo further oxidation or reduction reactions depending on the desired product.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or nickel complexes are used along with ligands like triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The presence of the chloro, methoxycarbonyl, and trifluoromethyl groups influences its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloropyridine: Lacks the methoxycarbonyl and trifluoromethyl groups.
2-(Methoxycarbonyl)pyridine: Lacks the chloro and trifluoromethyl groups.
6-(Trifluoromethyl)pyridine: Lacks the chloro and methoxycarbonyl groups.
Uniqueness
4-Chloro-2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxycarbonyl group can participate in various chemical transformations.
属性
分子式 |
C8H5ClF3NO3 |
|---|---|
分子量 |
255.58 g/mol |
IUPAC 名称 |
methyl 4-chloro-1-oxido-6-(trifluoromethyl)pyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO3/c1-16-7(14)5-2-4(9)3-6(13(5)15)8(10,11)12/h2-3H,1H3 |
InChI 键 |
JLCXEKHPUHNDEA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=[N+](C(=CC(=C1)Cl)C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)


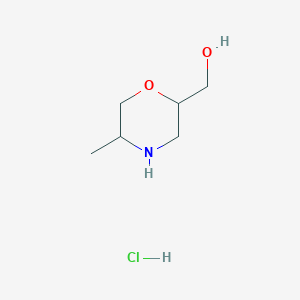
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)
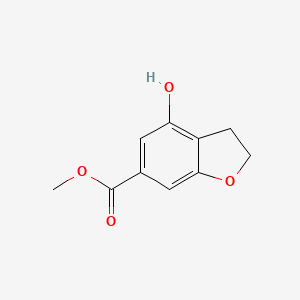
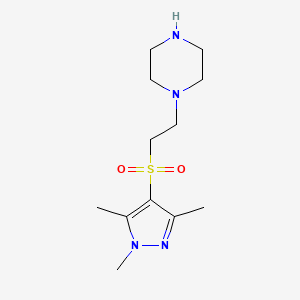

![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)
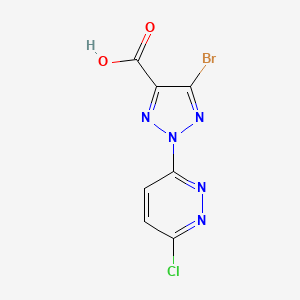
![2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride](/img/structure/B11779450.png)
![N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11779454.png)
